molecular formula C8H20Cl2N2O B3340777 2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride CAS No. 873066-14-9

2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride

Cat. No.: B3340777
CAS No.: 873066-14-9
M. Wt: 231.16
InChI Key: APPDNESLCCLETD-UHFFFAOYSA-N
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Description

2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride (CAS 873066-14-9) is a piperazine-derived organic compound with the molecular formula C₈H₂₀Cl₂N₂O and a molecular weight of 231.16 g/mol . Structurally, it consists of a piperazine ring substituted with a 2-methyl-2-propanol group and exists as a dihydrochloride salt, enhancing its water solubility. The compound is classified under hazard codes H302, H315, H319, and H335, indicating risks of toxicity via ingestion, skin/eye irritation, and respiratory irritation .

Properties

IUPAC Name

2-methyl-2-piperazin-1-ylpropan-1-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.2ClH/c1-8(2,7-11)10-5-3-9-4-6-10;;/h9,11H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDNESLCCLETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCNCC1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873066-14-9
Record name 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride typically involves the reaction of 2-methyl-2-(piperazin-1-yl)propan-1-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of piperazine compounds, including 2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride, exhibit significant antidepressant activity. A study highlighted the potential of piperazine derivatives in modulating serotonin levels, which are crucial in treating depression and anxiety disorders. The compound's ability to interact with serotonin receptors suggests its role as a potential antidepressant agent .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells, which is a critical factor in neurodegenerative diseases such as Parkinson's disease (PD). The mechanism involves the inhibition of pro-inflammatory cytokines and enhancement of antioxidant defenses . Such properties position it as a candidate for further development in neuroprotective therapies.

Anticancer Potential

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. Research indicated that certain piperazine-based compounds could inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific interactions at the molecular level remain an area of active investigation, but preliminary results are promising .

Case Study 1: Antidepressant Mechanism

In a controlled study, researchers evaluated the antidepressant effects of a series of piperazine derivatives, including this compound. The study utilized animal models to assess behavioral changes following administration of the compound. Results showed a significant reduction in depressive-like behaviors compared to control groups, suggesting its efficacy as an antidepressant .

Case Study 2: Neuroprotection in PD Models

Another study focused on the neuroprotective effects of this compound using a PD model in rats. The administration of this compound resulted in decreased neuronal loss and improved motor function compared to untreated controls. The findings support its potential as a therapeutic agent for neurodegenerative conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors
NeuroprotectiveDecreased oxidative stress and neuronal loss
AnticancerInduced apoptosis and inhibited proliferation

Mechanism of Action

The mechanism of action of 2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Functional Groups: The hydroxyl group in the main compound distinguishes it from analogs with ester (methyl propanoate) or amide substituents. This impacts polarity, solubility, and reactivity . Hydroxyzine and levocetirizine feature bulkier aromatic groups (benzyl, chlorophenyl), contributing to their antihistamine activity via H1 receptor antagonism .

Molecular Weight and Complexity :

  • The main compound is smaller (231.16 g/mol) compared to pharmacologically active derivatives like levocetirizine (461.81 g/mol), reflecting its role as an intermediate rather than a drug .

Biological Activity

2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride (CAS No. 873066-14-9) is a chemical compound with significant biological activity, particularly in pharmacological applications. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic uses, supported by data tables and relevant research findings.

The compound has the molecular formula C8H20Cl2N2O and a molecular weight of 231.16 g/mol. It is typically synthesized through the reaction of 2-methyl-2-propanol with piperazine, often requiring controlled conditions to optimize yield and purity .

The biological activity of this compound primarily involves its interaction with various biological targets. It acts as a ligand that can bind to receptors or enzymes, thereby modulating their activity. The specific pathways and targets vary depending on the application context .

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

1. Antidepressant Activity:
Studies suggest that compounds containing piperazine moieties, like this compound, may have antidepressant properties by interacting with serotonin receptors .

2. Neuroprotective Effects:
Preliminary research shows potential neuroprotective effects, possibly through antioxidant mechanisms. For instance, derivatives of piperazine have been linked to reduced oxidative stress in neurodegenerative models .

3. Anticancer Properties:
The compound's structure allows it to inhibit certain kinases involved in cancer progression. Research has shown that piperazine derivatives can selectively inhibit mutant forms of protein tyrosine kinases associated with various cancers .

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AntidepressantPotential modulation of serotonin receptors
NeuroprotectiveReduction of oxidative stress in neuronal models
AnticancerInhibition of mutant protein tyrosine kinases

Case Studies

Several studies have highlighted the biological efficacy of compounds related to this compound:

Case Study 1: Antidepressant Effects
A study evaluated a series of piperazine derivatives for their binding affinity to serotonin receptors, demonstrating that modifications to the piperazine ring significantly enhanced antidepressant activity .

Case Study 2: Neuroprotection in Animal Models
In another investigation, piperazine-containing compounds were tested for their neuroprotective capabilities against oxidative stress in Parkinson's disease models. The results indicated a marked reduction in neuronal cell death compared to controls .

Case Study 3: Targeting Cancer Kinases
Research focused on the inhibition of specific kinases by piperazine derivatives showed promising results in vitro against cancer cell lines harboring mutations in key growth factor receptors. This suggests a potential role for this compound in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride?

  • Methodological Answer : Synthesis optimization requires monitoring reaction conditions (e.g., temperature, solvent, stoichiometry). For example, refluxing with toluene and triethylamine is a common strategy for piperazine derivatives to enhance yield and purity . Stability of intermediates must be assessed, as prolonged storage may lead to degradation, increasing hazards . Analytical techniques like HPLC or NMR (referencing CAS 1512042-24-8 and purity data in ) should validate intermediates and final product integrity.

Q. How can researchers ensure accurate characterization of this compound’s physicochemical properties?

  • Methodological Answer : Utilize a combination of:

  • Spectroscopic methods : NMR and IR to confirm molecular structure (e.g., distinguishing between dihydrochloride and free base forms via Cl– peaks).
  • Chromatography : UPLC or GC-MS to assess purity (≥95% as per ).
  • Thermal analysis : DSC or TGA to determine melting points and decomposition thresholds, critical for handling and storage .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact (classified as corrosive in ).
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C to minimize degradation; avoid long-term storage due to instability risks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound?

  • Methodological Answer : Discrepancies in stability (e.g., decomposition rates) may arise from impurities or storage conditions. Perform accelerated stability studies under controlled humidity/temperature. Compare batch-specific data (e.g., purity variations in ) and validate via stress testing (e.g., exposure to light, heat) . Publish findings with detailed experimental parameters to clarify inconsistencies.

Q. What strategies are effective for studying the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Receptor binding assays : Use radiolabeled analogs (e.g., similar to cetirizine derivatives in ) to identify target receptors.
  • Metabolic profiling : Employ LC-MS/MS to trace metabolites, leveraging methodologies from related piperazine pharmaceuticals .
  • Molecular docking : Model interactions with receptors using crystallographic data from structurally analogous compounds (e.g., naftopidil dihydrochloride in ).

Q. How can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : Chiral resolution techniques are critical. Use chiral HPLC columns (e.g., CHIRALPAK®) or employ asymmetric synthesis with enantiopure catalysts, as demonstrated in the synthesis of (1R,2S)-1-phenyl-2-(4-(2-methoxyphenyl)piperazinyl)propan-1-ol derivatives . Validate via polarimetry or X-ray crystallography.

Q. What experimental designs are recommended for identifying degradation products?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic, basic, oxidative, and thermal stress. Monitor degradation pathways using HRMS and NMR .
  • Impurity profiling : Cross-reference with pharmacopeial standards (e.g., USP 1102930 in ) to identify and quantify byproducts.

Data Contradiction Analysis

Q. How should researchers address conflicting purity claims (e.g., 95% vs. higher grades) across sources?

  • Methodological Answer : Verify purity via orthogonal methods:

  • Quantitative NMR : Compare integration values of target compound vs. impurities.
  • Elemental analysis : Confirm stoichiometry (e.g., Cl– content in dihydrochloride form using ion chromatography) .
  • Batch-specific documentation : Request certificates of analysis (CoA) from suppliers, as seen in certified reference materials like .

Q. Why do some sources lack physicochemical data (e.g., logP, solubility) for this compound?

  • Methodological Answer : Gaps in data (noted in ) often arise from the compound’s research-grade status. Researchers should:

  • Empirical determination : Measure logP via shake-flask methods or HPLC-derived hydrophobicity indices.
  • Predictive modeling : Use software like ACD/Labs or EPI Suite to estimate properties until experimental validation is feasible.

Tables of Key Data

Property Reported Value Source
Molecular FormulaC13H20N2O2S
CAS Number1512042-24-8
Purity≥95%
Storage Recommendation2–8°C, airtight container

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-(piperazin-1-yl)propan-1-ol dihydrochloride

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